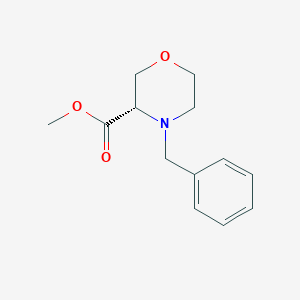

(S)-Methyl 4-benzylmorpholine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

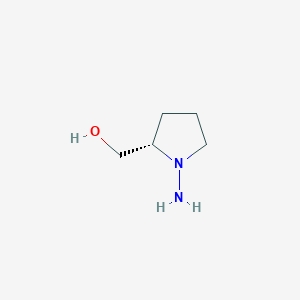

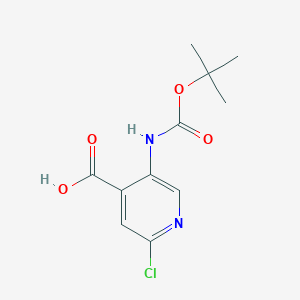

The morpholine motif, which is a part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of “(S)-Methyl 4-benzylmorpholine-3-carboxylate” is C13H17NO3. The morpholine motif in this compound is a 1,4-oxazinane ring .Chemical Reactions Analysis

The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . There have been recent advances in the synthesis of morpholines, with special attention paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Scientific Research Applications

Catalytic Functionalization and Methylation

One study details the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing the ability to achieve C-H activation/C-C coupling sequences. This process highlights the potential for creating complex molecules from simpler substrates, demonstrating the compound's utility in organic synthesis and chemical modifications (Giri et al., 2007).

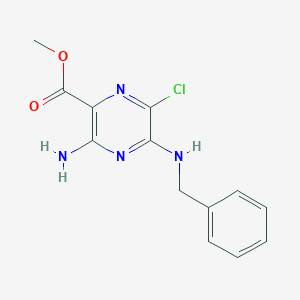

Enantioselective Synthesis

Research has also been conducted on the enantioselective synthesis of biologically active compounds using phase-transfer catalysts. One such study investigates the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, producing compounds with a chiral 3-benzylpiperidine backbone. This synthesis route is noted for its moderate enantioselectivity and mild reaction conditions, underlining its importance in the preparation of biologically active molecules (Wang et al., 2018).

Kinetic Resolution and Analogs Synthesis

Further, the compound has been employed in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids through enzyme-catalyzed kinetic resolution. This method was used to prepare reboxetine analogs, illustrating the compound's utility in developing pharmaceutical agents (Fish et al., 2009).

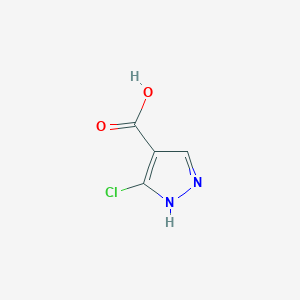

Chemoselective Esterification

Another area of application is demonstrated by a study detailing a chemoselective esterification method transforming carboxylic acids into their corresponding methyl esters. This process exhibits selectivity based on the bulkiness of the alcohol and the type of carboxylic acid, highlighting a novel approach to esterification that could have implications in synthetic chemistry and material science (Lee et al., 2001).

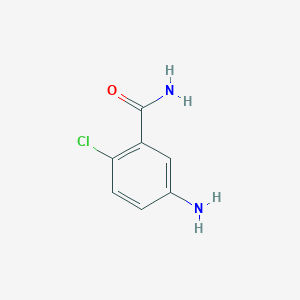

Antimicrobial and Biological Activity

The synthesis and characterization of organotin(IV) complexes derived from carboxylic acids have shown in vitro antibacterial activity, suggesting the potential use of these compounds in developing new antimicrobial agents. The study indicates that these complexes, when screened, exhibit significant activity against various bacterial strains (Win et al., 2010).

Properties

IUPAC Name |

methyl (3S)-4-benzylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624555 |

Source

|

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235387-14-0 |

Source

|

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)

![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)